molecular formula C11H10N2 B14196855 3-(2-Methylphenyl)pyridazine CAS No. 922525-26-6

3-(2-Methylphenyl)pyridazine

Cat. No.: B14196855
CAS No.: 922525-26-6
M. Wt: 170.21 g/mol
InChI Key: PVRYAZKFYWMNDQ-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)pyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylphenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Methylphenyl)pyridazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Uniqueness: This structural modification can lead to improved pharmacological properties and increased specificity for certain biological targets .

Properties

CAS No.

922525-26-6

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2-methylphenyl)pyridazine

InChI

InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-7-4-8-12-13-11/h2-8H,1H3

InChI Key

PVRYAZKFYWMNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=CC=C2

Origin of Product

United States

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